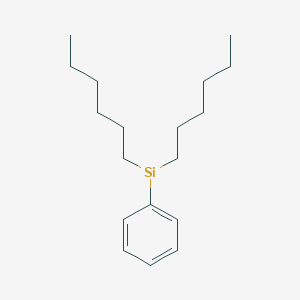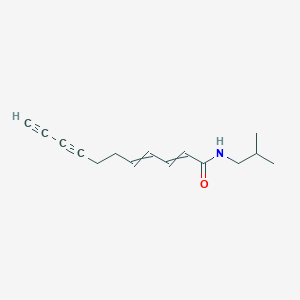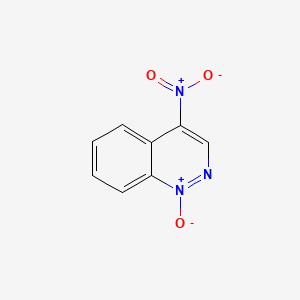
Cinnoline, 4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline, 4-nitro-, 1-oxide is an organic compound belonging to the class of N-heterocyclic compounds It is characterized by a cinnoline ring system with a nitro group at the 4-position and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline, 4-nitro-, 1-oxide typically involves the nitration of cinnoline 1-oxide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline, 4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkylamines or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of cinnoline.
Reduction: Amino derivatives of cinnoline.
Substitution: Substituted cinnoline derivatives with various functional groups.
Applications De Recherche Scientifique
Cinnoline, 4-nitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of cinnoline, 4-nitro-, 1-oxide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Cinnoline N-oxide: Similar structure but lacks the nitro group.
Quinoline N-oxide: Contains a quinoline ring system instead of a cinnoline ring.
Quinoxaline N-oxide: Features a quinoxaline ring system with an oxide group.
Uniqueness: Cinnoline, 4-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the cinnoline ring. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13657-99-3 |
|---|---|
Formule moléculaire |
C8H5N3O3 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
4-nitro-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H |
Clé InChI |
HEOBQABYEWTBLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
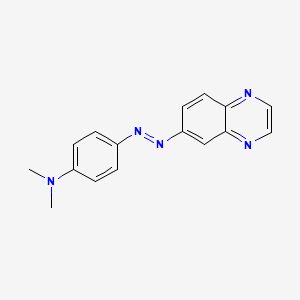
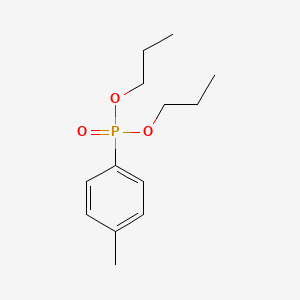
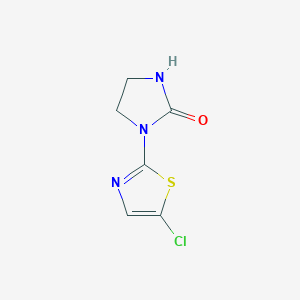
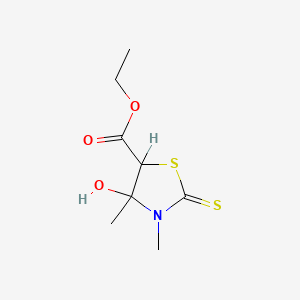
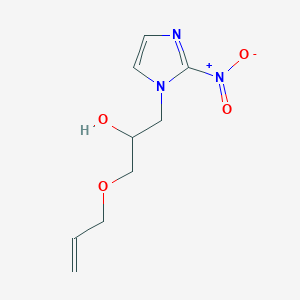


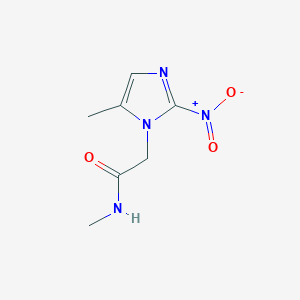
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
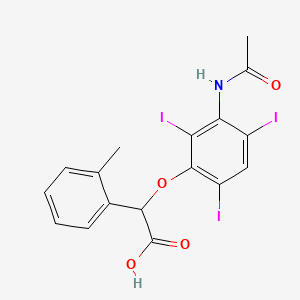
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
